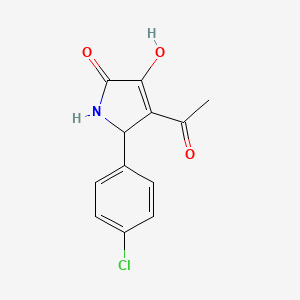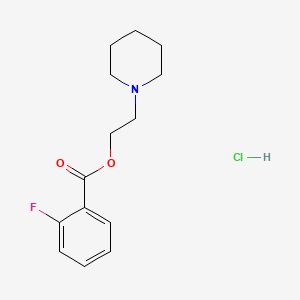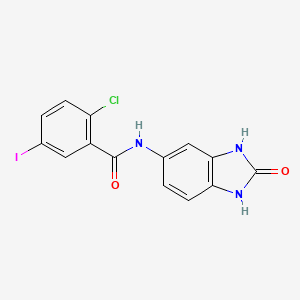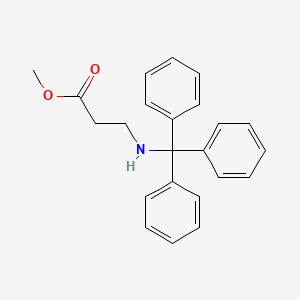![molecular formula C12H19NO2 B5013854 2-[(4-phenoxybutyl)amino]ethanol](/img/structure/B5013854.png)
2-[(4-phenoxybutyl)amino]ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Amines and ethanol are both important classes of organic compounds. Amines contain a nitrogen atom with a lone pair of electrons and are derived from ammonia. Ethanol is a type of alcohol with a hydroxyl (-OH) group. The compound “2-[(4-phenoxybutyl)amino]ethanol” is a complex organic molecule that contains both an amine and an ethanol group .
Synthesis Analysis
While specific synthesis methods for “this compound” are not available, amines can generally be synthesized through reactions such as nucleophilic substitution or reduction of nitriles . Ethanol is commonly produced via fermentation or the hydration of ethene .Molecular Structure Analysis
The molecular structure of “this compound” would likely include an amine group (-NH2), an ethanol group (-CH2CH2OH), and a phenoxybutyl group (a four-carbon chain attached to a phenyl group via an oxygen atom) .Chemical Reactions Analysis
Amines can participate in a variety of chemical reactions, including acid-base reactions and nucleophilic substitutions . Ethanol can undergo reactions such as dehydration to produce ethene or oxidation to produce ethanal or ethanoic acid .Physical And Chemical Properties Analysis
Amines and alcohols both have the ability to form hydrogen bonds, which can affect their physical and chemical properties. They are often polar and can have higher boiling points compared to similar-sized molecules that cannot form hydrogen bonds .Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
2-(4-phenoxybutylamino)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c14-10-9-13-8-4-5-11-15-12-6-2-1-3-7-12/h1-3,6-7,13-14H,4-5,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYYBXVGBRAZOFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCCCNCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N~1~-{2-[(2-furylmethyl)thio]ethyl}-N~2~-phenyl-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5013786.png)


![2-[3-(3-furo[3,2-c]pyridin-4-ylphenyl)-1H-pyrazol-1-yl]-N-methylacetamide](/img/structure/B5013792.png)
![1-(1-hydroxyethyl)-17-(4-methoxyphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5013798.png)



![1-[4-(2,5-dimethylphenoxy)butyl]pyrrolidine](/img/structure/B5013827.png)
![3-ethyl-5-{[1-(3-methylbenzyl)-1H-indol-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5013835.png)
![1-(4-chlorophenyl)-3,4,4-trimethyl-5-[(5-methyl-3-isoxazolyl)oxy]-2-imidazolidinone](/img/structure/B5013839.png)
![ethyl 4-(3-methoxybenzyl)-1-[(1-methyl-1H-benzimidazol-2-yl)methyl]-4-piperidinecarboxylate](/img/structure/B5013847.png)
![4-benzyl-1-[4-(benzyloxy)benzyl]piperidine](/img/structure/B5013848.png)
